molecular formula C19H42BrN B568867 Hexadecyltrimethylammonium Bromide-d9 CAS No. 95217-14-4

Hexadecyltrimethylammonium Bromide-d9

Cat. No. B568867
Key on ui cas rn: 95217-14-4
M. Wt: 373.511
InChI Key: LZZYPRNAOMGNLH-WWMMTMLWSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053415

Procedure details

A solution of 4-methoxyphenol, (21.72 g, 0.175 mol), in aqueous sodium hydroxide solution, (5.8M, 30 ml), was treated with cetyltrimethyl ammonium bromide, (0.255 g, 0.7 mmol), followed by a solution of 1,1-dichloro-2-hydroxy-2-methylpropane, (5.01 g, 35 mmol), in ether, (70 ml). The mixture was stirred under an argon atmosphere for 18 hours then diluted with ether, (100 ml), and extracted with aqueous sodium hydroxide solution, (2M, 4×50 ml), to remove unreacted phenol. The combined aqueous extracts were extracted with ether, (100 ml), and the organic phase was washed with aqueous sodium hydroxide solution, (2M, 50 ml), and water, (100 ml). The combined organic extracts were dried, (MgSO4), concentrated and purified by flash column chromatography, eluting with ethyl acetate/hexane, (10%, v/v), to give 2-(4-methoxyphenoxy)-2-methylpropanal, (3.61 g), as an oil; NMR: 1.36(6H,s), 3.76(3H,s), 6.7-6.9(4 H,m) and 9.85(1H,s).
Quantity
21.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.255 g
Type
catalyst
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Cl[CH:11](Cl)[C:12](O)([CH3:14])[CH3:13].[OH-:17].[Na+]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:12]([CH3:14])([CH3:13])[CH:11]=[O:17])=[CH:5][CH:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
21.72 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.255 g
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Two
Name
Quantity
5.01 g
Type
reactant
Smiles
ClC(C(C)(C)O)Cl
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an argon atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous sodium hydroxide solution, (2M, 4×50 ml),
CUSTOM
Type
CUSTOM
Details
to remove unreacted phenol
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous extracts were extracted with ether, (100 ml)
WASH
Type
WASH
Details
the organic phase was washed with aqueous sodium hydroxide solution, (2M, 50 ml), and water, (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried, (MgSO4),
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane, (10%, v/v),

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=C(OC(C=O)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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